Temocaprilat

Description

This compound is an angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. this compound competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. This compound also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

the diacid of temocapril; active metabolite of angiotensin converting enzyme inhibitor (CS-622); RN refers to (2S-(2alpha,6beta(R*))) isomer; structure in first source

See also: Temocapril (active moiety of); Temocapril Hydrochloride (active moiety of).

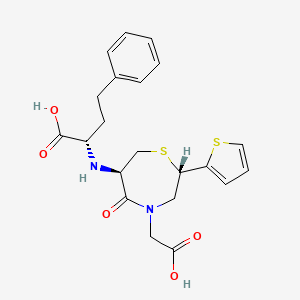

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S2/c24-19(25)12-23-11-18(17-7-4-10-29-17)30-13-16(20(23)26)22-15(21(27)28)9-8-14-5-2-1-3-6-14/h1-7,10,15-16,18,22H,8-9,11-13H2,(H,24,25)(H,27,28)/t15-,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVWEOXAPZXAFB-BQFCYCMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SCC(C(=O)N1CC(=O)O)NC(CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](SC[C@@H](C(=O)N1CC(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891350 | |

| Record name | Temocaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110221-53-9 | |

| Record name | Temocaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110221-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temocaprilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110221539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temocaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMOCAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D6A12Q12R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Temocaprilat

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action, pharmacokinetics, and relevant experimental methodologies for temocaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, temocapril.

Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme (ACE)

Temocapril is a prodrug that is rapidly absorbed and hydrolyzed in the body, primarily by hepatic carboxylesterase 1 (hCES1), to its pharmacologically active diacid metabolite, this compound.[1][2][3][4] The primary mechanism of action of this compound is the competitive inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][5]

ACE is responsible for two main actions:

-

The conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II.[2]

-

The degradation of Bradykinin, a potent vasodilator.[4]

By inhibiting ACE, this compound blocks the formation of Angiotensin II, leading to several downstream effects:

-

Vasodilation: Reduced levels of Angiotensin II, a powerful vasoconstrictor, result in the relaxation of blood vessels, decreasing systemic vascular resistance and lowering blood pressure.[1][2][5]

-

Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention.[2] Inhibition of Angiotensin II formation decreases aldosterone secretion, leading to mild natriuresis (sodium excretion) and diuresis (water excretion), further contributing to blood pressure reduction.[2][5][6]

-

Increased Bradykinin Levels: By preventing the degradation of bradykinin, this compound potentiates its vasodilatory effects, which also contributes to the overall antihypertensive action.[4]

The thiazepine ring in this compound's structure is suggested to induce a tilt in the ACE active site, allowing for stronger coordination with the Zn²⁺ ion at the catalytic center, which may contribute to its high potency.[1]

Quantitative Pharmacological Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies.

This table compares the in vitro potency of this compound against enalaprilat, another common ACE inhibitor.

| Compound | IC₅₀ (nM) | Source Organism for ACE | Reference |

| This compound | 1.2 | Rabbit Lung | [1] |

| Enalaprilat | 3.6 | Rabbit Lung | [1] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This table summarizes key pharmacokinetic parameters.

| Parameter | Value | Condition/Population | Reference(s) |

| Prodrug | Temocapril | - | [3][6] |

| Active Metabolite | This compound | - | [3][6] |

| Time to Peak (t_max) | ~1.5 hours (this compound) | Young and Elderly Hypertensive Patients | [7] |

| Plasma Half-life (t½) | ~13.1 hours | Patients with normal liver function | [6] |

| Protein Binding | 99.5% | Includes patients with renal impairment | [6] |

| Primary Elimination Route | Biliary and Renal | - | [6][8] |

| Biliary Excretion | 58-63% (via MRP2/cMOAT) | - | [1][9] |

| Urinary Recovery | 19.4% | - | [3][6] |

Prodrug Activation and Metabolism

Temocapril is administered as an inactive ester prodrug.[10] Following oral administration, it is rapidly absorbed and bioactivated, primarily in the liver, through hydrolysis of its ester group to form the active diacid metabolite, this compound.[1][4] This conversion is catalyzed by human carboxylesterase 1 (hCES1).[1]

A distinguishing feature of this compound is its dual excretion pathway, with a significant portion being eliminated through the bile.[8] This is mediated by an ATP-dependent active transporter, the canalicular multispecific organic anion transporter (cMOAT), also known as Multidrug Resistance-Associated Protein 2 (MRP2).[1][9] This characteristic is significant as it allows the drug to be used in patients with renal insufficiency with a lower risk of accumulation compared to ACE inhibitors that are primarily cleared by the kidneys.[8][11]

Experimental Protocols

This protocol is a widely used spectrophotometric method to determine the in vitro inhibitory activity of compounds against ACE.[12][13]

Principle: The assay measures the amount of hippuric acid (HA) produced from the ACE-specific substrate hippuryl-histidyl-leucine (HHL). The inhibitor's potency is determined by its ability to reduce the rate of HA formation.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: Hippuryl-histidyl-leucine (HHL)

-

Inhibitor: this compound (or other test compounds)

-

Buffer: Borate buffer or similar (e.g., 0.1 M potassium phosphate buffer with 0.3 M NaCl, pH 8.3)

-

Reaction Stop Solution: 1 M Hydrochloric Acid (HCl)

-

Extraction Solvent: Ethyl acetate

-

Detection: Spectrophotometer (228 nm) or HPLC system

Methodology:

-

Preparation: Prepare solutions of ACE, HHL, and the test inhibitor (this compound) at various concentrations in the buffer.

-

Pre-incubation: In a microcentrifuge tube, add a defined volume of ACE solution and the test inhibitor solution (or buffer for control). Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding 1 M HCl.

-

Extraction: Add ethyl acetate to the tube, vortex vigorously to extract the hippuric acid (HA) product into the organic phase. Centrifuge to separate the layers.

-

Quantification: Carefully transfer a known volume of the upper ethyl acetate layer to a new tube. Evaporate the solvent. Reconstitute the dried HA in buffer or mobile phase.

-

Analysis: Measure the absorbance of the reconstituted HA at 228 nm using a spectrophotometer or quantify using a reverse-phase HPLC system.

-

Calculation: The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance in the presence of the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

This protocol is used to investigate the active transport of a compound across the bile canalicular membrane.

Principle: The uptake of a radiolabeled or fluorescent substrate (e.g., ³H-temocaprilat) into isolated canalicular membrane vesicles (CMVs) is measured in the presence and absence of ATP. ATP-dependent uptake indicates active transport by a transporter like cMOAT/MRP2.

Materials:

-

Canalicular Membrane Vesicles (CMVs) isolated from rat liver

-

Substrate: Radiolabeled this compound ([³H]-temocaprilat)

-

Transport Buffer (e.g., Tris-HCl, sucrose, MgCl₂)

-

ATP and AMP (as a negative control)

-

Scintillation fluid and counter

Methodology:

-

Vesicle Preparation: Isolate CMVs from the livers of control rats (e.g., Sprague-Dawley) and, for comparison, from rats with a known defect in the cMOAT transporter (e.g., Eisai Hyperbilirubinemic Rats, EHBR).[9]

-

Uptake Reaction: Pre-warm CMV aliquots to 37°C.

-

Initiation: Start the transport reaction by adding a mixture containing the radiolabeled this compound and either ATP or AMP (control) to the vesicles.

-

Time Course: At specific time points (e.g., 0.5, 1, 2, 5, 10 minutes), take an aliquot of the reaction mixture and immediately add it to an ice-cold stop solution to terminate the uptake.

-

Separation: Rapidly filter the mixture through a membrane filter to separate the vesicles (containing the uptaken substrate) from the external medium. Wash the filter quickly with ice-cold buffer to remove non-transported substrate.

-

Quantification: Place the filter into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Analysis: Plot the amount of substrate taken up into the vesicles over time. Compare the uptake in the presence of ATP versus AMP. A significantly higher uptake with ATP indicates active, ATP-dependent transport. Comparing uptake in vesicles from normal vs. EHBR rats can confirm the specific involvement of the cMOAT transporter.[9]

References

- 1. Temocapril hydrochloride | 110221-44-8 | Benchchem [benchchem.com]

- 2. What is the mechanism of Temocapril Hydrochloride? [synapse.patsnap.com]

- 3. Temocapril | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SMPDB [smpdb.ca]

- 5. This compound | C21H24N2O5S2 | CID 443151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Single dose and steady state pharmacokinetics of temocapril and this compound in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a novel angiotensin-converting enzyme inhibitor, is excreted in bile via an ATP-dependent active transporter (cMOAT) that is deficient in Eisai hyperbilirubinemic mutant rats (EHBR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Temocapril - Wikipedia [en.wikipedia.org]

- 11. Pharmacokinetics of temocapril and this compound after 14 once daily oral doses of temocapril in hypertensive patients with varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Preclinical Pharmacokinetic Profile of Temocaprilat: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temocapril is a prodrug angiotensin-converting enzyme (ACE) inhibitor that undergoes rapid in vivo hydrolysis to its active diacid metabolite, temocaprilat.[1] It is this active form, this compound, that is responsible for the pharmacological effects of the drug. Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for the non-clinical safety evaluation and for predicting its disposition in humans. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound in key laboratory animal species—rats, dogs, and monkeys.

This compound exhibits a unique dual excretion pathway, being eliminated through both renal and biliary routes.[2] This characteristic distinguishes it from many other ACE inhibitors that are primarily cleared by the kidneys. The balance between these two elimination pathways can vary across species, influencing the overall pharmacokinetic profile. This guide will delve into the available quantitative data, detail the experimental methodologies employed in these preclinical studies, and provide visualizations to illustrate key processes.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in various preclinical species compared to humans. It is important to note that detailed, publicly available preclinical studies with comprehensive tabulated data are limited. The information presented here is compiled from available summary data.

Table 1: Comparative Pharmacokinetic Parameters of this compound in Preclinical Models and Humans

| Parameter | Rat | Dog | Monkey | Human |

| Biliary Excretion (%) | 82-85 | 28-31 | 45-49 | 58-63 |

| Renal Clearance (mL/min/kg) | 8.7 | 34.6 | 22.1 | 19.4 |

| Plasma Half-life (h) | 4.2 | 9.8 | 11.3 | 13.1 |

Data compiled from publicly available sources. Detailed study conditions may vary.

Experimental Protocols

Detailed experimental protocols from specific preclinical studies on this compound are not extensively published. However, based on standard practices in preclinical pharmacokinetics and information from related studies, a typical experimental design can be outlined.

Animal Models

-

Rats: Male Sprague-Dawley or Wistar rats are commonly used.

-

Dogs: Beagle dogs are a standard non-rodent species for pharmacokinetic studies.

-

Monkeys: Cynomolgus or Rhesus monkeys are frequently used as a non-human primate model.

Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and are provided with standard chow and water ad libitum. Animals are often fasted overnight before oral administration.

Drug Administration

-

Formulation: For oral administration, temocapril hydrochloride is often formulated as a solution or suspension in a suitable vehicle, such as water or a methylcellulose solution. For intravenous administration, it is dissolved in a physiologically compatible vehicle like saline.

-

Dosing: Doses are calculated based on the body weight of the individual animals.

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration. Common time points include pre-dose, and at various intervals post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Blood is typically collected from the jugular vein (often via a cannula in rats) or other appropriate vessels in dogs and monkeys.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and are immediately placed on ice. Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Method

The concentration of this compound in plasma samples is determined using a validated bioanalytical method. A common and highly sensitive method is capillary gas chromatography with negative ion chemical ionization mass spectrometry (GC-NCI-MS).[3]

-

Sample Preparation: This typically involves a solid-phase extraction (SPE) to isolate this compound and an internal standard (often a deuterated analog) from the plasma matrix.[3]

-

Derivatization: The carboxylic acid and secondary amino groups of this compound are often derivatized to improve chromatographic properties and mass spectrometric sensitivity.[3]

-

Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

-

Method Validation: The bioanalytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of this compound.

Metabolic Pathway

Temocapril is a prodrug that is metabolically activated to this compound. The following diagram illustrates this simple metabolic conversion.

Metabolism and Excretion

Temocapril is rapidly and extensively metabolized to this compound through the hydrolysis of its ethyl ester group.[1] This conversion is primarily mediated by esterases in the liver and, to a lesser extent, in the gut mucosa.

A key feature of this compound's disposition is its dual route of elimination. It is excreted in both the urine and the bile.[2] The relative contribution of each pathway varies between species. In rats, biliary excretion is the predominant route, accounting for 82-85% of the dose. In contrast, dogs show a more balanced excretion profile with a lower percentage of biliary excretion (28-31%) and a higher renal clearance. Monkeys exhibit an intermediate profile between rats and dogs. This species-dependent variation in elimination pathways is a critical consideration when extrapolating preclinical data to predict human pharmacokinetics.

Conclusion

The preclinical pharmacokinetic studies of this compound in rats, dogs, and monkeys reveal a rapid conversion from its prodrug, temocapril, and a distinct dual elimination pathway involving both renal and biliary excretion. The balance of these excretion routes is species-dependent, with rats favoring biliary elimination and dogs having a more substantial renal clearance component. While detailed quantitative data in the public domain is limited, the available information provides valuable insights for drug development professionals. The methodologies outlined in this guide represent standard practices for conducting such preclinical evaluations. Further research and publication of detailed preclinical data would be beneficial for a more complete understanding of this compound's pharmacokinetic profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single dose and steady state pharmacokinetics of temocapril and this compound in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

Temocaprilat: A Technical Guide to its Role as an Angiotensin-Converting Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of temocaprilat, the active metabolite of the prodrug temocapril, and its function as a potent Angiotensin-Converting Enzyme (ACE) inhibitor. Temocapril is primarily indicated for the treatment of hypertension and congestive heart failure.[1] This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals in the pharmaceutical sciences.

Introduction

Temocapril is an orally active ACE inhibitor that undergoes rapid conversion in the body to its pharmacologically active diacid metabolite, this compound.[2][3][4] ACE inhibitors are a cornerstone in the management of cardiovascular diseases, primarily through their interference with the Renin-Angiotensin-Aldosterone System (RAAS).[5][6] this compound's distinct chemical structure, featuring a thiazepine ring, contributes to its potent ACE inhibitory activity and favorable pharmacokinetic profile.[1][7] This guide will explore the core scientific principles underlying the therapeutic action of this compound.

Mechanism of Action

This compound exerts its therapeutic effects by competitively inhibiting the Angiotensin-Converting Enzyme (ACE), a key metalloproteinase in the RAAS.[8] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[6][9] Additionally, ACE is involved in the degradation of bradykinin, a potent vasodilator.[5][6]

By inhibiting ACE, this compound brings about two primary physiological effects:

-

Decreased Angiotensin II Levels: This leads to vasodilation of both arteries and veins, resulting in a reduction in peripheral vascular resistance and a subsequent lowering of blood pressure.[9] The decrease in angiotensin II also reduces the secretion of aldosterone from the adrenal cortex, leading to decreased sodium and water retention.[9]

-

Increased Bradykinin Levels: The inhibition of bradykinin degradation potentiates its vasodilatory effects, further contributing to the antihypertensive action of this compound.[5][6]

The following diagram illustrates the role of this compound within the Renin-Angiotensin-Aldosterone System.

Chemical Properties and Structure-Activity Relationship

Temocapril is the ethyl ester prodrug of this compound. The conversion of temocapril to its active form is a critical step for its therapeutic activity.

The structure of this compound is characterized by a seven-membered thiazepine ring, which plays a crucial role in its high-affinity binding to the active site of ACE. The carboxyl groups present in the molecule mimic the C-terminal carboxylate of ACE substrates, while a zinc-binding group interacts with the zinc ion in the enzyme's active site, leading to potent inhibition.

Quantitative Data

In Vitro ACE Inhibitory Activity

This compound has demonstrated potent inhibition of ACE. In one study, the inhibitory potency of this compound on isolated rat aorta was found to be three times that of enalaprilat.[7] Another report indicates that this compound is slightly more potent than enalaprilat in inhibiting ACE isolated from rabbit lung.[1][7]

| Compound | IC50 (nM) | Source |

| This compound | Not explicitly stated, but described as slightly more potent than enalaprilat | Rabbit Lung ACE[1][7] |

| Enalaprilat | Not explicitly stated | Rabbit Lung ACE[1][7] |

Note: Specific IC50 values for this compound are not consistently reported in the public domain. The data presented reflects a comparative potency.

Pharmacokinetic Parameters

The pharmacokinetic profile of temocapril and its active metabolite this compound has been characterized in clinical studies involving hypertensive patients.

Table 1: Pharmacokinetic Parameters of Temocapril after a Single Oral Dose of 20 mg Temocapril Hydrochloride [2][10]

| Parameter | Young Hypertensive Patients (≤40 years) | Elderly Hypertensive Patients (≥69 years) |

| Cmax (ng/mL) | 28.1 (60.6) | 33.3 (50.5) |

| tmax (h) | 1.0 (0.5 - 2.0) | 1.0 (0.5 - 3.0) |

| AUC (ng·h/mL) | 37.8 (56.1) | 50.8 (44.7) |

| t½ (h) | 0.8 (37.5) | 0.9 (33.3) |

| CLR (mL/min) | 27.6 (48.2) | 15.6 (62.2) |

Values are geometric means (geometric CV), except for tmax which is median (range).

Table 2: Pharmacokinetic Parameters of this compound after a Single Oral Dose of 20 mg Temocapril Hydrochloride [2][10]

| Parameter | Young Hypertensive Patients (≤40 years) | Elderly Hypertensive Patients (≥69 years) |

| Cmax (ng/mL) | 161 (33.5) | 224 (28.1) |

| tmax (h) | 1.5 (1.0 - 3.0) | 2.0 (1.0 - 4.0) |

| AUC (ng·h/mL) | 1140 (31.7) | 2120 (36.8) |

| t½ (h) | 11.1 (24.3) | 13.1 (22.9) |

| CLR (mL/min) | 23.0 (41.7) | 10.6 (49.1) |

Values are geometric means (geometric CV), except for tmax which is median (range).

Table 3: Steady-State Pharmacokinetic Parameters of this compound after Seven Once-Daily Oral Doses of 20 mg Temocapril Hydrochloride [2][10]

| Parameter | Young Hypertensive Patients (≤40 years) | Elderly Hypertensive Patients (≥69 years) |

| Cmax,ss (ng/mL) | 211 (27.5) | 335 (31.6) |

| tmax,ss (h) | 1.5 (1.0 - 3.0) | 2.0 (1.0 - 4.0) |

| AUCss (ng·h/mL) | 1660 (28.8) | 3210 (35.5) |

| t½ (h) | 11.2 (25.0) | 13.5 (24.4) |

| CLR,ss (mL/min) | 20.4 (41.7) | 9.3 (50.5) |

Values are geometric means (geometric CV), except for tmax which is median (range).

Experimental Protocols

In Vitro ACE Inhibition Assay (Fluorometric Method)

This protocol describes a general method for determining the in vitro ACE inhibitory activity of a compound like this compound using a fluorometric assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Single dose and steady state pharmacokinetics of temocapril and this compound in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SMPDB [smpdb.ca]

- 5. SMPDB [smpdb.ca]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brighamandwomens.org [brighamandwomens.org]

- 10. Single dose and steady state pharmacokinetics of temocapril and this compound in young and elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Enzymatic Inhibition Profile of Temocaprilat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic inhibition properties of temocaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, temocapril. This document details the quantitative inhibitory data, experimental methodologies, and relevant biological pathways to support further research and development in cardiovascular and related therapeutic areas.

Introduction

Temocapril is a prodrug that is rapidly converted in the body to its active diacid metabolite, this compound.[1] this compound exerts its therapeutic effects primarily through the inhibition of Angiotensin-Converting Enzyme (ACE), a key regulator of the Renin-Angiotensin System (RAS).[2] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inhibits the degradation of the vasodilator bradykinin. This dual action leads to vasodilation and a reduction in blood pressure. This guide focuses on the in vitro enzymatic inhibition characteristics of this compound, providing detailed data and methodologies for researchers in pharmacology and drug development.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against its primary target, ACE, as well as other enzymes to assess its selectivity. The following tables summarize the key in vitro inhibition data.

| Inhibitor | Enzyme | Enzyme Source | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| This compound | Angiotensin-Converting Enzyme (ACE) | Rabbit Lung | 1.2 | Enalaprilat | 3.6 |

| Inhibitor | Enzyme | IC50 (µM) |

| This compound | Matrix Metalloproteinase-2 (MMP-2) | 0.47 |

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of ACE within the Renin-Angiotensin System (RAS).[3] The following diagram illustrates this pathway and the site of inhibition.

Caption: Mechanism of this compound in the Renin-Angiotensin System.

Experimental Protocols

This section details the methodologies for key in vitro enzymatic inhibition assays relevant to the study of this compound.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Spectrophotometric)

This protocol is based on the widely used Cushman and Cheung method, which measures the production of hippuric acid from the substrate hippuryl-L-histidyl-L-leucine (HHL).[4][5]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

This compound (or other inhibitors)

-

Potassium phosphate buffer (0.1 M, containing 0.2 M NaCl, pH 8.3)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of ACE (e.g., 0.05 mU/µL) in potassium phosphate buffer.

-

Prepare a series of dilutions of this compound in the same buffer to determine the IC50 value.

-

-

Reaction Incubation:

-

In a microcentrifuge tube, mix 50 µL of the ACE solution with 50 µL of the this compound solution (or buffer for control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 150 µL of 6.5 mM HHL solution.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Add 1.5 mL of ethyl acetate to extract the hippuric acid formed.

-

Vortex the mixture vigorously and then centrifuge at 3000 rpm for 15 minutes to separate the layers.

-

-

Quantification:

-

Carefully transfer a known volume of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Re-dissolve the hippuric acid residue in a suitable buffer or mobile phase.

-

Measure the absorbance at 228 nm.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Matrix Metalloproteinase-2 (MMP-2) Inhibition Assay

The inhibitory activity of this compound against MMP-2 can be assessed using a fluorogenic substrate.

Materials:

-

Recombinant human MMP-2

-

Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer with CaCl2, ZnCl2, and Brij-35)

-

Fluorometer or microplate reader

Procedure:

-

Enzyme Activation (if required):

-

Activate the pro-MMP-2 to its active form according to the manufacturer's instructions, typically using APMA (4-aminophenylmercuric acetate).

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the activated MMP-2 enzyme, and different concentrations of this compound.

-

Include a control well with the enzyme and buffer but no inhibitor.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the fluorogenic MMP-2 substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 325 nm excitation and 393 nm emission).

-

-

Data Analysis:

-

Determine the initial reaction rates (slopes of the fluorescence vs. time curves).

-

Calculate the percentage of MMP-2 inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay, from initial preparation to final data analysis.

Caption: General workflow for an in vitro enzyme inhibition assay.

Selectivity Profile

This compound has demonstrated high potency against its primary target, ACE. To understand its selectivity, it is important to evaluate its inhibitory activity against other related enzymes, particularly other metalloproteinases.

The available data indicates that this compound also inhibits Matrix Metalloproteinase-2 (MMP-2), albeit at a much higher concentration than that required for ACE inhibition.[6] The IC50 for MMP-2 inhibition was found to be 0.47 µM, which is approximately 390-fold higher than its IC50 for ACE. This suggests a significant degree of selectivity for ACE over MMP-2.

Further studies are required to fully elucidate the selectivity profile of this compound against a broader panel of metalloproteinases and other enzymes, such as neprilysin, to better predict its potential for off-target effects.

Conclusion

This technical guide has summarized the key in vitro enzymatic inhibition properties of this compound. The data presented highlights its high potency and selectivity for angiotensin-converting enzyme. The detailed experimental protocols and workflow diagrams provide a practical resource for researchers investigating the pharmacological profile of this compound and other ACE inhibitors. Further research into its inhibitory activity against a wider range of enzymes will provide a more complete understanding of its selectivity and potential therapeutic applications.

References

- 1. Potential Expanded Indications for Neprilysin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Temocapril (HMDB0061720) [hmdb.ca]

- 3. This compound | C21H24N2O5S2 | CID 443151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Angiotensin-converting Enzyme (ACE) | TargetMol [targetmol.com]

Structure-Activity Relationship of Temocaprilat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temocaprilat, the active metabolite of the prodrug Temocapril, is a potent and long-acting inhibitor of the Angiotensin-Converting Enzyme (ACE). Its unique thiazepine ring structure contributes to its high affinity for the ACE active site and favorable pharmacokinetic profile. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows. The information compiled herein is intended to support researchers and professionals in the field of drug design and development in their efforts to create novel and improved ACE inhibitors.

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical physiological regulator of blood pressure and cardiovascular homeostasis.[1] Angiotensin-Converting Enzyme (ACE), a key component of this system, catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[2] Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and other cardiovascular disorders.

Temocapril is an orally administered prodrug that undergoes hydrolysis in the liver to its active diacid form, this compound.[2] this compound is a highly potent, non-sulfhydryl ACE inhibitor characterized by a seven-membered thiazepine ring.[3] This structural feature is crucial for its interaction with the ACE active site and contributes to its sustained therapeutic effect.[4] Understanding the structure-activity relationship of this compound is paramount for the rational design of new generations of ACE inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by competitively inhibiting ACE, thereby blocking the production of angiotensin II and the degradation of bradykinin.[1] This dual action leads to vasodilation, reduced peripheral resistance, and a decrease in blood pressure.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS cascade is initiated by the release of renin from the kidneys in response to reduced renal blood flow or low sodium levels. Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. ACE, predominantly found in the pulmonary circulation, then converts angiotensin I to angiotensin II. Angiotensin II binds to its type 1 (AT1) receptor, leading to a cascade of physiological effects including vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure. This compound's inhibition of ACE interrupts this cascade, leading to a reduction in these hypertensive effects.

Quantitative Structure-Activity Relationship Data

The potency of ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher inhibitory potency.

| Compound | ACE Source | IC50 (nM) | Reference |

| This compound | Rabbit Lung | 1.2 | [4] |

| Enalaprilat | Rabbit Lung | 3.6 | [4] |

This table summarizes the available quantitative data for this compound and a comparator. A comprehensive SAR table with a series of analogs is not publicly available in the searched literature.

Key Structural Features and Structure-Activity Relationship

The high potency of this compound can be attributed to several key structural features that optimize its interaction with the ACE active site. The general structure-activity relationships for dicarboxylate-containing ACE inhibitors provide a framework for understanding these contributions.[5]

1. N-ring with a Carboxylic Acid: The carboxymethyl group on the thiazepine ring of this compound mimics the C-terminal carboxylate of ACE's natural substrates, forming a crucial ionic interaction with a positively charged residue in the active site.[5]

2. Zinc-Binding Group: The second carboxyl group in the phenibutylamino moiety acts as a potent zinc-binding group, coordinating with the essential Zn²⁺ ion in the catalytic center of ACE. This interaction is critical for inhibiting the enzyme's hydrolytic activity.[4]

3. Large Hydrophobic Heterocyclic Ring (Thiazepine Ring): The seven-membered thiazepine ring is a distinguishing feature of this compound. This large, hydrophobic ring is believed to enhance potency and influence the pharmacokinetic profile. Conformational studies suggest that the thiazepine ring restricts the molecule's conformation to one that is favorable for binding to ACE.[5] Molecular dynamics simulations have indicated that this ring induces a 15° tilt in the ACE active site, allowing for stronger coordination with the zinc ion.[4]

4. Side Chain Mimicking Substrate Residues: The phenylethyl side chain attached to the amino acid portion of this compound is thought to interact with the S1 hydrophobic pocket of the ACE active site, mimicking the side chain of phenylalanine in natural substrates.

5. Stereochemistry: The specific stereochemistry of the chiral centers in this compound is crucial for its potent inhibitory activity, ensuring the correct spatial orientation of the key interacting groups within the ACE active site.

Experimental Protocols

The determination of ACE inhibitory activity is a critical step in the evaluation of potential new drugs. The following is a representative protocol for an in vitro ACE inhibition assay.

In Vitro ACE Inhibition Assay Protocol

This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate, N-Hippuryl-His-Leu (HHL), by ACE.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

N-Hippuryl-His-Leu (HHL) as substrate

-

HEPES buffer (50 mM HEPES, 300 mM NaCl, pH 8.3)

-

1 M HCl

-

Ethyl acetate

-

Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Spectrophotometer

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of ACE in HEPES buffer.

-

Prepare a stock solution of HHL in HEPES buffer.

-

-

Assay Reaction:

-

In a microcentrifuge tube, add a pre-determined volume of HEPES buffer.

-

Add a specific volume of the test compound solution at various concentrations. A control with solvent only should be included.

-

Add a specific volume of the ACE solution and pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding a specific volume of the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 1 M HCl.

-

Add ethyl acetate to extract the hippuric acid (HA) formed during the reaction.

-

Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

-

-

Quantification:

-

Carefully transfer the upper organic layer (ethyl acetate containing HA) to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Reconstitute the dried HA in a suitable buffer or mobile phase.

-

Measure the absorbance of the reconstituted HA at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Experimental and Logical Workflows

The discovery and development of a new ACE inhibitor like this compound follows a structured workflow.

General Workflow for ACE Inhibitor Discovery

Conclusion

The structure-activity relationship of this compound highlights the critical role of its unique thiazepine ring in achieving high-potency inhibition of the Angiotensin-Converting Enzyme. The key interactions, including zinc chelation and mimicry of the substrate's C-terminus, provide a solid foundation for its therapeutic efficacy. While comprehensive SAR data for a wide range of this compound analogs remains limited in the public domain, the principles outlined in this guide offer valuable insights for the continued design and development of novel ACE inhibitors. Further research focusing on systematic structural modifications of the this compound scaffold will be instrumental in elucidating more nuanced SARs and paving the way for the next generation of cardiovascular therapeutics.

References

Temocaprilat's Impact on the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temocapril, a prodrug of the potent angiotensin-converting enzyme (ACE) inhibitor temocaprilat, plays a crucial role in the management of hypertension. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on the renin-angiotensin system (RAS). Through a comprehensive review of available data, this document outlines the quantitative impact of this compound on key components of the RAS, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows.

Introduction

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. Dysregulation of this system is a key factor in the pathophysiology of hypertension. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone of antihypertensive therapy, and this compound is a potent member of this class. Temocapril is rapidly converted in the body to its active metabolite, this compound, which exerts its therapeutic effects by inhibiting ACE.[1] This guide delves into the specific interactions of this compound with the RAS, providing a detailed resource for researchers and drug development professionals.

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive inhibition of angiotensin-converting enzyme. ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. By blocking this conversion, this compound leads to a cascade of effects that collectively lower blood pressure.

The key consequences of ACE inhibition by this compound include:

-

Decreased Angiotensin II Levels: This is the most direct effect, leading to reduced vasoconstriction and consequently, a drop in peripheral resistance.

-

Reduced Aldosterone Secretion: Angiotensin II is a primary stimulus for aldosterone release from the adrenal cortex. By lowering angiotensin II levels, this compound indirectly reduces aldosterone secretion, leading to decreased sodium and water retention by the kidneys.

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by this compound leads to an accumulation of bradykinin, which contributes to the overall antihypertensive effect.

-

Increased Plasma Renin Activity (PRA): The reduction in angiotensin II levels removes the negative feedback loop on renin release from the juxtaglomerular cells of the kidney, resulting in a compensatory increase in plasma renin activity.[2][3]

Quantitative Effects on the Renin-Angiotensin System

Table 1: Comparative Potency of this compound

| Parameter | Comparison | Finding |

| ACE Inhibition (Rabbit Lung) | This compound vs. Enalaprilat | This compound is slightly more potent than enalaprilat.[1] |

| Inhibitory Potency (Isolated Rat Aorta) | This compound vs. Enalaprilat | This compound has 3 times the inhibitory potency of enalaprilat.[1] |

Table 2: Expected Effects of this compound on RAS Components in Hypertensive Patients

| Parameter | Expected Change | Rationale |

| Plasma Renin Activity (PRA) | Significant Increase | Reduction in Angiotensin II removes negative feedback on renin release.[2][3] |

| Angiotensin II | Significant Decrease | Direct inhibition of ACE prevents the conversion of Angiotensin I to Angiotensin II. |

| Aldosterone | Significant Decrease | Reduced Angiotensin II stimulation of the adrenal cortex.[2] |

| Bradykinin | Increase | Inhibition of ACE-mediated degradation. |

Table 3: Pharmacodynamic Effects of Temocapril in Hypertensive Patients

| Parameter | Dosage | Duration | Effect |

| Blood Pressure | 2 mg once daily | 8 days | Significant decrease in elderly patients.[4][5] |

| Heart Rate | Not specified | Not specified | No significant change.[1] |

Experimental Protocols

Detailed experimental protocols from a single, comprehensive study on this compound's effects on the RAS are not publicly available. However, based on standard methodologies used in similar preclinical and clinical studies, a representative protocol is outlined below.

Preclinical Evaluation in Spontaneously Hypertensive Rats (SHR)

This protocol describes a typical experimental workflow to assess the dose-dependent effects of this compound on blood pressure and RAS components in a widely used animal model of hypertension.[6][7]

Objective: To determine the effect of different doses of temocapril on blood pressure, plasma renin activity, angiotensin II, and aldosterone levels in Spontaneously Hypertensive Rats.

Materials:

-

Male Spontaneously Hypertensive Rats (12-14 weeks old)

-

Temocapril hydrochloride

-

Vehicle (e.g., sterile water or saline)

-

Blood pressure monitoring system (e.g., tail-cuff method or telemetry)

-

Centrifuge

-

ELISA or LC-MS/MS kits for PRA, Angiotensin II, and Aldosterone measurement

Procedure:

-

Animal Acclimatization: Acclimatize SHR to the housing facility for at least one week before the experiment.

-

Baseline Measurements: Measure baseline systolic blood pressure and heart rate for all rats for 3 consecutive days to establish a stable baseline.

-

Group Allocation: Randomly divide the rats into the following groups (n=8-10 per group):

-

Group 1: Vehicle control

-

Group 2: Temocapril (Low dose, e.g., 1 mg/kg/day)

-

Group 3: Temocapril (Medium dose, e.g., 3 mg/kg/day)

-

Group 4: Temocapril (High dose, e.g., 10 mg/kg/day)

-

-

Drug Administration: Administer temocapril or vehicle orally via gavage once daily for a specified period (e.g., 4 weeks).

-

Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., weekly) throughout the study period.

-

Blood Sample Collection: At the end of the treatment period, collect blood samples from the rats under anesthesia (e.g., isoflurane). Blood should be drawn from the abdominal aorta or another suitable site into tubes containing appropriate anticoagulants and protease inhibitors.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Biochemical Analysis: Measure plasma renin activity, angiotensin II, and aldosterone concentrations using validated ELISA or LC-MS/MS assays.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups with the vehicle control group.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Conclusion

This compound is a potent ACE inhibitor that effectively lowers blood pressure by interfering with the renin-angiotensin system. Its primary actions include the reduction of angiotensin II and aldosterone levels, leading to vasodilation and decreased sodium and water retention. While specific quantitative data on its effects on all RAS components from a single comprehensive study are limited in the public domain, the collective evidence confirms its mechanism of action is consistent with a powerful and effective ACE inhibitor. Further research with detailed reporting of its impact on the complete RAS cascade would be beneficial for a more nuanced understanding of its pharmacodynamic profile.

References

- 1. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Response of arterial blood pressure, plasma renin activity and plasma aldosterone concentration to long-term administration of captopril in patients with severe, treatment-resistant malignant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical studies with captopril treatment of hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of temocapril during repeated dosing in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Renin-angiotensin system in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Four-week inhibition of the renin-angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond ACE: A Technical Examination of Temocaprilat's Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temocaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor temocapril, is a potent therapeutic agent for hypertension and heart failure. While its primary mechanism of action through the inhibition of ACE is well-established, a thorough investigation into its potential off-target interactions is crucial for a complete understanding of its pharmacological profile. This technical guide synthesizes the current scientific knowledge regarding the biological targets of this compound beyond ACE. Extensive literature review indicates that this compound exhibits a high degree of selectivity for angiotensin-converting enzyme. Direct interactions with other enzymes, such as neprilysin, arginase, or aminopeptidase P, have not been substantiated in published studies. The profound physiological effects of this compound are predominantly attributable to its potent inhibition of ACE and the subsequent downstream modulation of the renin-angiotensin and kallikrein-kinin systems. This document provides a detailed overview of this compound's primary target, quantitative data on its inhibitory activity, a representative experimental protocol for ACE inhibition assays, and an exploration of the consequential effects on related signaling pathways.

Angiotensin-Converting Enzyme (ACE): The Primary Biological Target

This compound's principal pharmacological effect is the competitive inhibition of angiotensin-converting enzyme (ACE), a zinc-dependent metalloprotease.[1] ACE plays a critical role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[2] Furthermore, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[2] By inhibiting ACE, this compound reduces the production of angiotensin II and prevents the breakdown of bradykinin, leading to vasodilation and a reduction in blood pressure.

Quantitative Data on ACE Inhibition

The inhibitory potency of this compound against ACE has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Enzyme Source | Inhibitor | IC50 (nM) | Reference |

| Rabbit Lung ACE | This compound | 3.6 | [3] |

| Rabbit Lung ACE | Enalaprilat | 3.6 | [4] |

| Rat Aorta (Angiotensin I-induced contraction) | This compound | 7.6 | [3] |

Experimental Protocol: In Vitro ACE Inhibition Assay

The following is a representative protocol for determining the ACE inhibitory activity of a compound like this compound. This method is based on the spectrophotometric measurement of the product of an ACE-catalyzed reaction.

Objective: To determine the in vitro IC50 value of this compound for angiotensin-converting enzyme.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

This compound

-

Borate buffer (pH 8.3)

-

Sodium hydroxide (NaOH)

-

o-phthaldialdehyde (OPA)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in borate buffer.

-

Prepare a stock solution of HHL in borate buffer.

-

Prepare serial dilutions of this compound in borate buffer.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add a specific volume of the ACE solution.

-

Add a specific volume of the this compound solution (or buffer for control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding a specific volume of the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Termination of Reaction:

-

Stop the reaction by adding a specific volume of NaOH.

-

-

Quantification of Product:

-

Add OPA reagent to the reaction mixture. OPA reacts with the liberated L-histidyl-L-leucine to form a fluorescent adduct.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 490 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Experimental Workflow

Indirect Pharmacological Effects: The Kallikrein-Kinin System

While there is no direct evidence of this compound binding to targets other than ACE, its inhibition of ACE has significant indirect consequences on the kallikrein-kinin system. ACE, also known as kininase II, is a key enzyme in the degradation of bradykinin, a potent vasodilator peptide.

By inhibiting ACE, this compound prevents the breakdown of bradykinin, leading to its accumulation.[2] Increased levels of bradykinin contribute to the antihypertensive effects of this compound through several mechanisms, including:

-

Vasodilation: Bradykinin stimulates the release of nitric oxide (NO) and prostacyclin from endothelial cells, leading to smooth muscle relaxation and vasodilation.

-

Natriuresis: Bradykinin can promote the excretion of sodium and water by the kidneys.

The potentiation of the kallikrein-kinin system is a class effect of ACE inhibitors and is integral to their therapeutic efficacy.

Signaling Pathways

Evaluation of Potential Off-Target Interactions

A comprehensive search of the scientific literature did not yield any evidence of direct, significant inhibitory activity of this compound on other enzymes commonly considered in cardiovascular drug development, such as:

-

Neprilysin (Neutral Endopeptidase): While some cardiovascular drugs are designed as dual inhibitors of ACE and neprilysin (vasopeptidase inhibitors), there is no data to suggest that this compound possesses this dual activity.

-

Arginase: This enzyme is involved in the urea cycle and can influence nitric oxide production by competing for the substrate L-arginine. No studies have indicated that this compound directly inhibits arginase.

-

Aminopeptidase P: This enzyme is also involved in bradykinin metabolism. While its inhibition can potentiate the effects of ACE inhibitors, there is no evidence that this compound is a direct inhibitor of aminopeptidase P.

The high selectivity of this compound for ACE is a key feature of its pharmacological profile, contributing to its efficacy and safety.

Conclusion

Based on the available scientific evidence, this compound is a highly selective inhibitor of angiotensin-converting enzyme. Its therapeutic effects in the management of hypertension and heart failure are a direct consequence of its potent inhibition of ACE, leading to the modulation of the renin-angiotensin and kallikrein-kinin systems. While the indirect effects on the kallikrein-kinin system are a critical component of its overall pharmacological action, there is currently no substantiated evidence to suggest that this compound directly interacts with other biological targets to a clinically relevant extent. Future research involving broad-panel screening of this compound against a wide range of enzymes and receptors could further solidify our understanding of its selectivity profile.

References

An In-depth Technical Guide to the Metabolism and Biotransformation of Temocaprilat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic and biotransformation pathways of temocaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, temocapril. The document details the conversion from its prodrug form, its routes of elimination, and presents key quantitative pharmacokinetic data. Furthermore, it outlines the experimental methodologies employed in foundational studies and visualizes complex pathways and workflows for enhanced clarity.

Core Biotransformation Pathway: From Temocapril to this compound

Temocapril is an inactive prodrug that requires bioactivation to exert its therapeutic effect as an ACE inhibitor[1][2][3]. The primary and exclusive biotransformation step is the hydrolysis of the ethyl ester group of temocapril to form its pharmacologically active diacid metabolite, this compound[1][2][4].

This conversion is a rapid process that occurs following oral administration and absorption from the gastrointestinal tract[4][5][6]. The hydrolysis is catalyzed by non-specific esterases[1]. The primary site of this metabolic activation is the liver, with a minor contribution from esterases located in the gut mucosa[1]. Specifically, hepatic carboxylesterase 1 (hCES1) is a key enzyme in the hydrolysis of many ACE inhibitor prodrugs[6][7]. The cytochrome P450 enzyme system is not involved in the metabolism of temocapril[1].

Elimination Pathways of Temocapril and this compound

A distinguishing feature of temocapril and its active metabolite, this compound, is its dual pathway of elimination, involving both renal and biliary routes[1][8][9]. This contrasts with many other ACE inhibitors that are primarily excreted via the kidneys[10][11].

-

Biliary Excretion : The predominant route of elimination for this compound is through the bile[9][12]. This process is an active transport mechanism mediated by the canalicular multispecific organic anion transporter (cMOAT), also known as MRP2 (ABCC2)[12]. The significant biliary clearance contributes to the drug's suitability for patients with renal impairment[8][9].

-

Renal Excretion : Both temocapril and this compound are also excreted in the urine[1][5]. While this is a secondary pathway for this compound, renal clearance decreases in proportion to declines in creatinine clearance[8][13]. However, due to the compensatory biliary pathway, the overall impact of renal impairment on this compound's pharmacokinetics is limited[8][13].

Quantitative Pharmacokinetic Data

The pharmacokinetics of temocapril and this compound have been evaluated in various populations. The following tables summarize key parameters from studies in hypertensive patients with normal and impaired renal function.

Table 1: Pharmacokinetic Parameters of this compound in Hypertensive Patients with Varying Renal Function (10 mg daily dose) [8][13]

| Parameter | Normal Renal Function (CLCR ≥ 60 mL/min) | Mild Impairment (CLCR 40-59 mL/min) | Moderate Impairment (CLCR 20-39 mL/min) | Severe Impairment (CLCR < 20 mL/min) |

| AUCss (ng·h/mL) | 2115 ± 565 | 2915 ± 1178 | 3448 ± 1215 | 4989 ± 2338 |

| Cmax (ng/mL) | Data not significantly different across groups | Data not significantly different across groups | Data not significantly different across groups | Data not significantly different across groups |

| t½,z (h) | 15.2 ± 1.2 | 16.5 ± 4.9 | 17.5 ± 5.6 | 20.0 ± 7.5 |

| CLR (mL/min) | 20.2 ± 4.3 | 12.0 ± 4.0 | 6.8 ± 3.4 | 3.0 ± 1.8 |

Data presented as mean ± s.d. CLCR: Creatinine Clearance; AUCss: Area under the curve at steady state; Cmax: Maximum concentration; t½,z: Terminal half-life; CLR: Renal clearance.

Table 2: Pharmacokinetic Parameters of Temocapril in Hypertensive Patients with Varying Renal Function (10 mg daily dose) [8][13]

| Parameter | Normal Renal Function (CLCR ≥ 60 mL/min) | Mild Impairment (CLCR 40-59 mL/min) | Moderate Impairment (CLCR 20-39 mL/min) | Severe Impairment (CLCR < 20 mL/min) |

| Cmax, AUCss, t½,z | No statistically significant differences between groups | No statistically significant differences between groups | No statistically significant differences between groups | No statistically significant differences between groups |

| CLR (mL/min) | 32.2 ± 10.7 | 15.1 ± 10.3 | 9.0 ± 5.3 | 3.7 ± 3.0 |

Data presented as mean ± s.d.

Experimental Protocols and Methodologies

The characterization of this compound's metabolism and pharmacokinetics relies on robust clinical and in vitro experimental designs.

Clinical Pharmacokinetic Study Protocol

Studies investigating the pharmacokinetics of temocapril and this compound typically follow a structured protocol to ensure data integrity and comparability.

Objective: To determine the pharmacokinetic profile of temocapril and its active metabolite, this compound, after single and multiple doses in specific patient populations (e.g., based on age or renal function)[1][14].

Methodology:

-

Subject Recruitment: Patients are enrolled based on defined inclusion/exclusion criteria (e.g., mild to moderate essential hypertension, specific age range, or degree of renal impairment)[1][8][14].

-

Dosing: Subjects receive a standardized oral dose of temocapril hydrochloride (e.g., 10 mg or 20 mg) once daily[1][8]. Studies often include a single-dose phase followed by a multiple-dose phase to assess steady-state kinetics[1][14].

-

Sample Collection:

-

Blood Sampling: Venous blood samples are collected at pre-defined time points: pre-dose and then serially for up to 24-48 hours post-dose[1]. For steady-state studies, trough plasma samples are taken before each dose[14].

-

Urine Collection: Urine is collected over a 24-hour period following dosing to determine the renal clearance of the parent drug and metabolite[1][14].

-

-

Bioanalysis: Plasma and urine concentrations of temocapril and this compound are quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for high sensitivity and specificity[15][16]. The lower limit of quantification (LOQ) in one study was 0.50 ng/mL for both analytes in plasma and urine[1].

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, tmax, AUC, t½, and CLR from the concentration-time data[8][13].

In Vitro Biliary Transport Experiment

The mechanism of biliary excretion was elucidated using an in vitro model with canalicular membrane vesicles (CMVs).

Objective: To investigate the involvement of active transporters in the biliary excretion of this compound[12].

Methodology:

-

Vesicle Preparation: CMVs were prepared from the livers of normal Sprague-Dawley rats and from Eisai hyperbilirubinemic rats (EHBR), which have a hereditary defect in the cMOAT/MRP2 transporter[12].

-

Uptake Assay: The uptake of [14C]-labeled this compound into the CMVs was measured. Vesicles were incubated with the labeled drug in the presence and absence of ATP to distinguish between passive diffusion and active, ATP-dependent transport[12].

-

Kinetic Analysis: The initial rate of ATP-dependent transport was measured at various this compound concentrations to determine the Michaelis-Menten constants (Km and Vmax)[12].

-

Inhibition Studies: The transport of this compound was assayed in the presence of known cMOAT substrates (e.g., 2,4-dinitrophenyl-S-glutathione) and other ACE inhibitors to assess competitive inhibition and transporter specificity[12].

This experimental approach demonstrated that this compound is a substrate for cMOAT/MRP2 and that its biliary excretion is an active, ATP-dependent process[12]. The study found an apparent Km value of 92.5 µM and a Vmax of 1.14 nmol/min/mg protein for the ATP-dependent transport of this compound[12].

References

- 1. Single dose and steady state pharmacokinetics of temocapril and this compound in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SMPDB [smpdb.ca]

- 3. Temocapril - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Temocapril | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Temocapril hydrochloride | 110221-44-8 | Benchchem [benchchem.com]

- 7. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of temocapril and this compound after 14 once daily oral doses of temocapril in hypertensive patients with varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Pharmacokinetics of temocapril hydrochloride, a novel angiotensin converting enzyme inhibitor, in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a novel angiotensin-converting enzyme inhibitor, is excreted in bile via an ATP-dependent active transporter (cMOAT) that is deficient in Eisai hyperbilirubinemic mutant rats (EHBR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of temocapril and this compound after 14 once daily oral doses of temocapril in hypertensive patients with varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single dose and steady state pharmacokinetics of temocapril and this compound in young and elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Analytical Approaches to Metabolomics and Applications to Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis Pathways for Temocaprilat Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis pathways for Temocaprilat and its derivatives. Temocapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in the body to its active diacid metabolite, this compound.[1][2] This guide details the core synthetic strategies, experimental methodologies, and quantitative data for the preparation of these compounds, offering valuable insights for researchers and professionals in drug development.

Core Synthesis Strategy

The fundamental approach to synthesizing this compound derivatives involves the coupling of two key intermediates: a substituted 1,4-thiazepine ring system and a modified amino acid moiety, typically a derivative of (S)-2-amino-4-phenylbutanoic acid. The general structure-activity relationship for ACE inhibitors suggests that modifications to the N-acyl group, the heterocyclic ring, and the amino acid side chain can significantly impact potency and pharmacokinetic properties.[1][3]

A generalized synthetic scheme for Temocapril is presented below. This typically involves the formation of the thiazepine ring followed by N-acylation with the appropriate side chain.

Caption: General synthesis pathway for Temocapril.

Synthesis of Key Intermediates

The synthesis of the core 1,4-thiazepine ring is a critical step. One reported method involves the reaction of 2-((Z)-2-nitrovinyl)thiophene with N-tert-butoxycarbonyl-L-cysteine in the presence of a base, leading to a Michael addition followed by cyclization to form the thiazepine ring structure.

The amino acid side chain can be prepared from commercially available starting materials. For instance, (S)-2-amino-4-phenylbutanoic acid can be esterified to provide the corresponding ethyl ester required for the coupling reaction.

Synthesis of this compound Derivatives

Synthesis of Temocapril Sulfoxide Hydrochloride

Oxidation of the sulfur atom in the thiazepine ring represents a common modification. Temocapril hydrochloride can be oxidized to its corresponding sulfoxide derivatives using various oxidizing agents.[4]

Experimental Protocol: Synthesis of Temocapril Sulfoxide Hydrochloride [4]

A suspension of Temocapril hydrochloride (1.0 mmol) in chloroform (10 mL) is treated with m-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) at room temperature and stirred overnight. The reaction mixture is then washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography to yield the diastereomeric sulfoxide products. Alternatively, using Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as the oxidizing agent in an aqueous methanol solution can also afford the desired sulfoxides.[4]

| Oxidizing Agent | Solvent | Temperature | Reaction Time | Diastereomeric Ratio (approx.) |

| m-CPBA | Chloroform | Room Temperature | Overnight | Varies |

| Oxone® | Aqueous Methanol | Room Temperature | Overnight | ~1:1 |

Table 1: Reaction Conditions for the Synthesis of Temocapril Sulfoxide. [4]

General N-Acylation for Derivative Synthesis

A versatile method for producing a variety of this compound derivatives involves the N-acylation of the core thiazepine intermediate with different acyl chlorides. This allows for the introduction of diverse functional groups to probe structure-activity relationships.

Caption: Experimental workflow for N-acylation of the thiazepine core.

Signaling Pathway of ACE Inhibition